molecular formula C15H15N B058228 N-phenyl-2,3-dihydro-1H-inden-2-amine CAS No. 33237-72-8

N-phenyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B058228
CAS No.: 33237-72-8
M. Wt: 209.29 g/mol
InChI Key: MHVHCDLCLNXADJ-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C15H15N. It is a derivative of indane, featuring a phenyl group attached to the nitrogen atom of the indane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine can be achieved through several methods. One common approach involves the reaction of indanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution reactions can produce various substituted indanes .

Scientific Research Applications

N-phenyl-2,3-dihydro-1H-inden-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-phenyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific combination of an indane ring with a phenyl-substituted amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-8-14(9-3-1)16-15-10-12-6-4-5-7-13(12)11-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHCDLCLNXADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186889
Record name N-Phenylindan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33237-72-8
Record name 2,3-Dihydro-N-phenyl-1H-inden-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33237-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylindan-2-amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylindan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylindan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-PHENYLINDAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0R810A172
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-indanone (5 g, 37.83 mmol) in DCM (135 mL) were successively added aniline (3.4 mL, 37.83 mmol), AcOH (2.16 mL, 37.83 mmol) and Na(OAc)3BH (11.22 g, 52.96 mmol) portion-wise at ice cold conditions. The reaction mixture was stirred at rt for 16 hours. The reaction mixture was then diluted with EtOAc (450 mL) and washed with water (150 mL) and brine (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by Combiflash® chromatography and eluted with 1.7% EtOAc in hexane to obtain compound 7.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
Name
Quantity
135 mL
Type
solvent
Reaction Step Five
Name
Quantity
450 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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